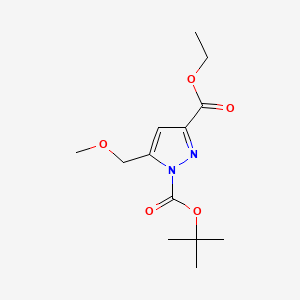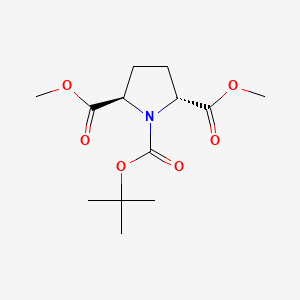![molecular formula C13H17NO2 B13893863 3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine ring and a dioxane ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is often purified using techniques such as column chromatography or crystallization .
化学反応の分析
Types of Reactions
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to interact with sigma receptors, which are involved in several physiological processes, including pain perception and neuroprotection .
類似化合物との比較
Similar Compounds
4-Piperidone ethylene acetal: A structurally similar compound with a piperidine ring and an ethylene acetal group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
Uniqueness
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This phenyl group can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s binding affinity to various molecular targets .
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H17NO2/c1-2-4-11(5-3-1)12-10-15-13(16-12)6-8-14-9-7-13/h1-5,12,14H,6-10H2 |
InChIキー |
FPQJPXVBJUYYBO-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12OCC(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)









![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
